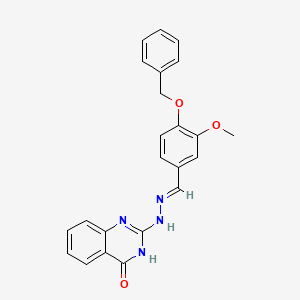![molecular formula C17H19NO2 B6118496 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B6118496.png)
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamide inhibitors. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
作用机制
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione exerts its anticancer effects by inhibiting HDACs, which are enzymes that are involved in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to chromatin condensation and repression of gene expression. By inhibiting HDACs, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione leads to hyperacetylation of histones, which leads to chromatin relaxation and activation of gene expression. This, in turn, leads to the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, as well as the replication of the human immunodeficiency virus (HIV). In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been extensively studied, which means that there is a large body of literature on its properties and effects. However, one limitation of using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments is that it is a relatively new compound, which means that its long-term effects are not yet fully understood.
未来方向
There are several future directions for research on 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione. One direction is to study its effects on other types of cancer, as well as its potential as a treatment for other diseases, such as malaria and HIV. Another direction is to study its mechanism of action in more detail, in order to identify new targets for anticancer therapy. Finally, there is a need for further studies to determine the long-term effects of 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione, as well as its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione is a synthetic compound that has shown promise as an anticancer agent due to its ability to inhibit HDACs. It has been extensively studied for its potential as a treatment for various types of cancer, as well as other diseases. While there are advantages and limitations to using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer and other diseases.
合成方法
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione can be synthesized through a multistep process starting from 2,3-dichloroindene. The first step involves the reaction of 2,3-dichloroindene with cycloheptylamine to form the corresponding amine. This is followed by the reaction of the amine with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with hydroxylamine to form 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione.
科学研究应用
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer. In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
属性
IUPAC Name |
2-(cycloheptyliminomethyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16-13-9-5-6-10-14(13)17(20)15(16)11-18-12-7-3-1-2-4-8-12/h5-6,9-12,19H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEWJINMOZXYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B6118416.png)
![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)
![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)
![{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6118442.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B6118444.png)


![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide](/img/structure/B6118476.png)
![1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B6118488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6118504.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-(2-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B6118513.png)
![methyl 1-(3-{4-[(allylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6118525.png)